molecular formula C15H12BrNO B6169136 N-(4-bromophenyl)-N-phenylprop-2-enamide CAS No. 1956368-15-2

N-(4-bromophenyl)-N-phenylprop-2-enamide

Cat. No.: B6169136
CAS No.: 1956368-15-2
M. Wt: 302.16 g/mol
InChI Key: WFQQVUPOAKOTGT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-phenylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a phenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-phenylprop-2-enamide typically involves the reaction of 4-bromoaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-N-phenylprop-2-enamide is unique due to its specific combination of a bromophenyl group and a phenyl group attached to a prop-2-enamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1956368-15-2

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

N-(4-bromophenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C15H12BrNO/c1-2-15(18)17(13-6-4-3-5-7-13)14-10-8-12(16)9-11-14/h2-11H,1H2

InChI Key

WFQQVUPOAKOTGT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

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